molecular formula C12H18ClNO2 B12510070 Benzyl 2-amino-3-methylbutanoate hydrochloride CAS No. 2462-33-1

Benzyl 2-amino-3-methylbutanoate hydrochloride

Cat. No.: B12510070
CAS No.: 2462-33-1
M. Wt: 243.73 g/mol
InChI Key: ZIUNABFUHGBCMF-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a hydrochloride salt of benzyl 2-amino-3-methylbutanoate, which is an ester derivative of 2-amino-3-methylbutanoic acid. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-amino-3-methylbutanoate hydrochloride can be synthesized through the esterification of 2-amino-3-methylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The esterification reaction can be carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-3-methylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Medicine: It may serve as a precursor for the development of drugs or therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-methylbutanoate hydrochloride depends on its specific application. In general, the compound may interact with biological molecules through hydrogen bonding, ionic interactions, or covalent modifications. The molecular targets and pathways involved can vary based on the context of its use, such as enzyme inhibition, receptor binding, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-amino-3-methylbutanoate
  • Benzyl 2-amino-3-methylbutanoic acid
  • Benzyl 2-amino-3-methylbutanoate hydrobromide

Uniqueness

Benzyl 2-amino-3-methylbutanoate hydrochloride is unique due to its specific ester and hydrochloride salt form, which can influence its solubility, reactivity, and biological activity

Properties

IUPAC Name

benzyl 2-amino-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNABFUHGBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-33-1
Record name Valine, phenylmethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2462-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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